molecular formula C16H18Cl2N2O2 B2598897 1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one CAS No. 1421508-37-3

1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one

Cat. No.: B2598897
CAS No.: 1421508-37-3
M. Wt: 341.23
InChI Key: JEPCJAXEAJPNFV-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidin-2-one core linked to a piperidin-4-yl group substituted with a 2,5-dichlorobenzoyl moiety. This structure is a critical component of ixazomib citrate, a prodrug used in the treatment of multiple myeloma. Under physiological conditions, ixazomib citrate hydrolyzes to its active form, ixazomib, which contains the this compound moiety as part of its boronic acid-based proteasome inhibitor structure .

The compound’s empirical formula is C₁₄H₁₉BCl₂N₂O₄ (ixazomib) and C₂₀H₂₃BCl₂N₂O₉ (ixazomib citrate), with molecular weights of 361.03 g/mol and 517.12 g/mol, respectively . Its mechanism of action involves binding to the 20S proteasome, inhibiting chymotrypsin-like activity, and disrupting protein homeostasis in cancer cells .

Properties

IUPAC Name

1-[1-(2,5-dichlorobenzoyl)piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Cl2N2O2/c17-11-3-4-14(18)13(10-11)16(22)19-8-5-12(6-9-19)20-7-1-2-15(20)21/h3-4,10,12H,1-2,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPCJAXEAJPNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one typically involves the following steps:

    Formation of the Piperidin-4-yl Intermediate: The piperidin-4-yl intermediate can be synthesized through the reaction of piperidine with appropriate reagents to introduce the 2,5-dichlorobenzoyl group.

    Cyclization to Form Pyrrolidin-2-one: The intermediate is then subjected to cyclization reactions to form the pyrrolidin-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one and Related Compounds

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrrolidin-2-one + piperidin-4-yl 2,5-Dichlorobenzoyl Proteasome inhibition (ixazomib)
Compound 10b Pyrrolidin-2-one + piperidin-4-yl 4-Fluorobenzoyl, 4-methoxybenzyl Anti-Alzheimer’s (AChE inhibition)
Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) Thiourea-Fe(III) complex 2,4-Dichlorobenzoyl, methylthiourea Anticandidate (ribonucleotide reductase inhibition)
DMPI Piperidin-4-yl + indole 2,3-Dimethylbenzyl, methylpyridin-4-yl Antibacterial (MRSA synergist)

Key Differences and Research Findings

Anti-Alzheimer’s Activity (Compound 10b)

Compound 10b (3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) shares the pyrrolidin-2-one-piperidine scaffold but replaces the 2,5-dichlorobenzoyl group with a 4-fluorobenzoyl moiety. This substitution enhances acetylcholinesterase (AChE) inhibition, achieving an IC₅₀ comparable to donepezil, a standard Alzheimer’s drug. The 4-methoxybenzyl group further improves blood-brain barrier permeability .

Anticancer Activity (Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III))

This iron(III) complex replaces the pyrrolidin-2-one core with a thiourea-metal coordination system. The 2,4-dichlorobenzoyl group contributes to a binding affinity of -7.76 kcal/mol against ribonucleotide reductase, a cancer target. Despite structural divergence, the dichlorobenzoyl moiety underscores the importance of halogenation in target engagement .

Antibacterial Activity (DMPI)

DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) retains the piperidin-4-yl group but replaces pyrrolidin-2-one with an indole ring. This modification enables synergy with carbapenems against methicillin-resistant S. aureus (MRSA), highlighting the role of lipophilic substituents (e.g., 2,3-dimethylbenzyl) in disrupting bacterial membranes .

Pharmacokinetic and Mechanistic Insights

  • Halogenation Effects : The 2,5-dichlorobenzoyl group in the target compound enhances proteasome binding via hydrophobic interactions, while 2,4-dichloro analogues (e.g., ) prioritize metal coordination. Positional isomerism significantly alters target specificity .
  • Core Flexibility : Pyrrolidin-2-one derivatives (e.g., Compound 10b) exhibit greater conformational flexibility than rigid indole/thiourea systems, influencing enzyme inhibition kinetics .

Biological Activity

1-[1-(2,5-Dichlorobenzoyl)piperidin-4-YL]pyrrolidin-2-one is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C16H18Cl2N2O2C_{16}H_{18}Cl_2N_2O_2 with a molecular weight of 341.2 g/mol. The compound features a piperidine ring substituted with a dichlorobenzoyl group and a pyrrolidinone moiety, which may contribute to its biological activity.

Antiparasitic Activity

Research indicates that compounds with similar structural motifs may exhibit significant antiparasitic activity. For instance, studies on related chroman-4-one derivatives have shown promising results against parasites such as Trypanosoma brucei and Leishmania major, suggesting that the piperidine structure may enhance selectivity and efficacy against these pathogens .

Table 1: Antiparasitic Activity of Related Compounds

Compound NameTarget ParasiteIC50 (μM)Selectivity Index
Chroman-4-one Analog 1T. brucei0.5>7
Chroman-4-one Analog 2L. major0.3>8
This compoundTBDTBDTBD

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties. Similar compounds have been studied for their ability to modulate neuroinflammatory responses and promote neuronal survival in models of neurodegeneration. For example, inhibition of the CX3CR1 receptor has been associated with reduced inflammation and improved recovery from neurological impairments .

The biological activity of this compound can be attributed to several potential mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in parasite metabolism or inflammation pathways.
  • Modulation of Receptor Activity : It may act as an antagonist or modulator at various receptors, including those involved in inflammatory signaling.

Case Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of structurally similar compounds against T. congolense, it was found that certain derivatives exhibited significant antiparasitic activity with minimal toxicity. This suggests that this compound could similarly be effective in treating parasitic infections.

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of piperidine derivatives in mouse models of induced neuroinflammation. Results indicated improved outcomes in treated groups compared to controls, highlighting the potential for this compound in neuroprotective therapies.

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